molecular formula C7H11NO2 B14532670 Ethyl 3-(ethylimino)prop-2-enoate CAS No. 62317-60-6

Ethyl 3-(ethylimino)prop-2-enoate

Cat. No.: B14532670
CAS No.: 62317-60-6
M. Wt: 141.17 g/mol
InChI Key: PLYBNRJSLWLVIA-UHFFFAOYSA-N
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Description

Ethyl 3-(ethylimino)prop-2-enoate is an organic compound with the molecular formula C7H11NO2 It is an ester derivative that features an ethyl group attached to an imino group, which is further connected to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(ethylimino)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl prop-2-enoate with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The raw materials, such as ethyl prop-2-enoate and ethylamine, are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethylimino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of ethyl 3-(ethylamino)prop-2-enoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(ethylimino)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(ethylimino)prop-2-enoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active components that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(ethylimino)prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 3-(dimethylamino)prop-2-enoate: Similar structure but with a dimethylamino group instead of an ethylimino group.

    Ethyl 3-(pyridin-2-ylamino)prop-2-enoate: Contains a pyridin-2-ylamino group, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62317-60-6

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-3-8-6-5-7(9)10-4-2/h5H,3-4H2,1-2H3

InChI Key

PLYBNRJSLWLVIA-UHFFFAOYSA-N

Canonical SMILES

CCN=C=CC(=O)OCC

Origin of Product

United States

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